4-Cloro fenil acrilato

Descripción general

Descripción

4-Chlorophenyl acrylate is a chemically stable liquid acrylic monomer. It is known for its higher refractive index (approximately 1.55) compared to most acrylate esters . This compound is utilized in various industrial applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Polymer Synthesis

CPA is primarily used as a monomer in the synthesis of various polymers. It can be copolymerized with other acrylates to produce materials with tailored properties.

- Copolymers : CPA has been copolymerized with methyl acrylate (MA) and glycidyl methacrylate (GMA). These copolymers are utilized in applications such as:

| Polymer Composition | Application | Properties |

|---|---|---|

| CPA + Methyl Acrylate | Leather coatings | Adjustable Tg |

| CPA + Glycidyl Methacrylate | Industrial adhesives | Enhanced curing capability |

Drug Delivery Systems

Research is ongoing into the use of CPA in drug delivery systems due to its ability to form biocompatible polymers. Studies have indicated that CPA derivatives exhibit antiproliferative activity against certain cancer cell lines, suggesting potential therapeutic applications. For instance, specific derivatives have shown efficacy in inhibiting β-tubulin polymerization, leading to cell cycle arrest .

- Case Study : A derivative of CPA was found to surpass traditional chemotherapeutics in cytotoxicity against MDA-MB-231 breast cancer cells, indicating its potential as a novel anticancer agent .

Antibacterial Applications

CPA has demonstrated antibacterial properties, particularly against Staphylococcus aureus. Its mechanism involves conjugate addition reactions with bacterial nucleophiles, which may disrupt essential bacterial processes such as cell wall synthesis.

- Application in Marine Antifouling Paints : CPA has been incorporated into marine antifouling formulations, showcasing its stability and effectiveness in seawater environments.

Mecanismo De Acción

Target of Action

The primary target of 4-Chlorophenyl acrylate is bacterial cells , specifically Staphylococcus aureus . The compound’s antibacterial activity suggests that it interacts with components of the bacterial cell to exert its effects .

Mode of Action

4-Chlorophenyl acrylate’s mode of action is suggested to involve a conjugate addition reaction with bacterial nucleophiles . This reaction likely involves the unsaturated vinyl moiety of the compound, leading to changes in the bacterial cell that contribute to its antibacterial activity .

Biochemical Pathways

The compound’s antibacterial activity suggests that it may interfere with essential bacterial processes, such as cell wall synthesis or protein production

Pharmacokinetics

The compound is a chemically stable liquid acrylic monomer , which suggests that it may have good bioavailability

Result of Action

The result of 4-Chlorophenyl acrylate’s action is the inhibition of bacterial growth, specifically against Staphylococcus aureus . This is likely due to the compound’s interaction with bacterial cells, leading to changes that inhibit essential bacterial processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chlorophenyl acrylate. For instance, the compound has been used in marine antifouling paint, suggesting that it retains its activity in seawater environments . .

Análisis Bioquímico

Biochemical Properties

4-Chlorophenyl acrylate is known for its stability and higher refractive index

Cellular Effects

While specific cellular effects of 4-Chlorophenyl acrylate are not extensively studied, acrylate-based derivatives have been investigated for their antiproliferative efficacy against certain cell lines

Molecular Mechanism

Some acrylate-based derivatives have shown inhibitory effects against β-tubulin polymerization, leading to cell cycle arrest . It is unclear if 4-Chlorophenyl acrylate shares similar mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl acrylate can be synthesized through the esterification of 4-chlorophenol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of 4-chlorophenyl acrylate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality 4-chlorophenyl acrylate suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorophenyl acrylate undergoes several types of chemical reactions, including:

Addition Reactions: It can participate in conjugate addition reactions with nucleophiles such as amines.

Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.

Common Reagents and Conditions:

Conjugate Addition: Amines are commonly used as nucleophiles in conjugate addition reactions with 4-chlorophenyl acrylate. The reaction is typically carried out in the presence of a base such as triethylamine.

Polymerization: Free radical initiators such as 2,2’-azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

Major Products:

Conjugate Addition: The major products are β-amino esters.

Polymerization: The major products are homopolymers or copolymers with varying properties depending on the comonomers used.

Comparación Con Compuestos Similares

4-Chlorophenyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

4-Bromophenyl acrylate: Similar in structure but with a bromine atom instead of a chlorine atom.

4-Chlorophenyl vinyl ether: Similar in structure but with a vinyl ether group instead of an acrylate group.

Uniqueness: 4-Chlorophenyl acrylate is unique due to its higher refractive index and its ability to form polymers with specific properties. Its chemical stability and versatility in various reactions make it a valuable compound in both research and industrial applications .

Actividad Biológica

4-Chlorophenyl acrylate (CPA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of the biological activity of CPA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

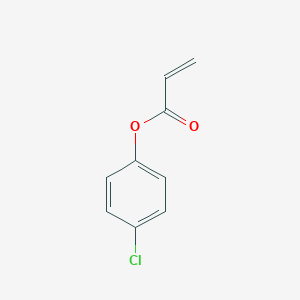

4-Chlorophenyl acrylate is an acrylate derivative characterized by the presence of a 4-chlorophenyl group attached to the acrylate moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various applications, including its use in copolymer synthesis and as a potential therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPA derivatives. A notable investigation focused on the synthesis of various acrylic acid derivatives, including CPA, and their antiproliferative effects against cancer cell lines such as MDA-MB-231 (a breast cancer cell line).

Key Findings:

- Cytotoxicity : Among the synthesized compounds, one derivative exhibited an IC50 value of 3.24 ± 0.13 μM , demonstrating significant cytotoxicity compared to the control compound CA-4 (IC50 = 1.27 ± 0.09 μM) .

- Mechanism of Action : The compound was found to inhibit β-tubulin polymerization with an 80.07% inhibition rate , indicating its potential as a microtubule-targeting agent .

- Cell Cycle Arrest : FACS analysis revealed that treatment with this derivative led to substantial cell cycle arrest at the G2/M phase, increasing from 7.35% in control to 28.08% in treated cells .

In Vivo Studies

In vivo experiments demonstrated that the sodium salt form of this acrylic acid derivative significantly reduced viable EAC (Ehrlich Ascites Carcinoma) cell counts and volumes in treated mice, leading to a life span extension from 16 days in control to 41 days in treated groups .

Antimicrobial Activity

In addition to anticancer properties, CPA has also been evaluated for its antimicrobial activities. A study on related compounds found that certain derivatives showed considerable antibacterial effects against various bacterial strains.

Comparative Activity Table

| Compound Name | Structure | Antibacterial Activity | Reference |

|---|---|---|---|

| Ethyl 3-(4-hydroxyphenylamino)-2-(4-chlorophenyl)acrylate | Structure | High | |

| 4-Chlorophenyl Acrylate Derivative | Structure | Moderate |

Case Studies

- Synthesis and Evaluation of Novel Acrylate Derivatives :

- Mechanistic Insights :

Propiedades

IUPAC Name |

(4-chlorophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHDIBHFCIOXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303684 | |

| Record name | 4-CHLOROPHENYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13633-87-9 | |

| Record name | NSC160071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROPHENYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 4-Chlorophenyl acrylate in polymer synthesis?

A1: 4-Chlorophenyl acrylate is frequently employed as a monomer in the synthesis of homo- and copolymers. For instance, CPA has been copolymerized with methyl acrylate (MA) to create acrylic binders used in the leather industry. [] These copolymers exhibit varying glass transition temperatures (Tg) depending on the CPA:MA ratio, making them suitable for both base and top coat applications. [] Additionally, CPA has been copolymerized with glycidyl methacrylate (GMA) to develop adhesives. [] The presence of the epoxy group in GMA allows for further curing with compounds like diethanolamine, enhancing the adhesive properties of the resulting material. []

Q2: How does the incorporation of 4-Chlorophenyl acrylate influence the thermal stability of copolymers?

A2: Studies indicate that increasing the 4-Chlorophenyl acrylate content generally improves the thermal stability of copolymers. For example, in CPA-MA copolymers, a higher CPA percentage leads to a higher temperature required for a 90% weight loss as measured by thermogravimetric analysis (TGA). [] This enhanced thermal stability is likely attributed to the presence of the chlorine atom and the aromatic ring in the CPA structure, which contribute to stronger intermolecular forces within the polymer matrix. [, ]

Q3: Can 4-Chlorophenyl acrylate based polymers undergo chemical modifications?

A3: Yes, 4-Chlorophenyl acrylate based polymers, particularly crosslinked copolymers, can be chemically modified. One example is the reaction of crosslinked phenyl acrylate copolymers (including CPA) with monoethanolamine. [] This reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the ester group in CPA, leading to the formation of an amide linkage. [] This modification alters the polymer's properties and can be influenced by factors like temperature and the nature of substituents on the phenyl ring. []

Q4: Are there studies exploring the biological activity of 4-Chlorophenyl acrylate derivatives?

A4: Yes, researchers have synthesized and investigated the antiproliferative activity of 4-Chlorophenyl acrylate derivatives, specifically 3-(4-chlorophenyl) acrylic acids and 3-(4-chlorophenyl)acrylate esters. [] These compounds were designed as potential Combretastatin A-4 (CA-4) analogues, targeting tubulin polymerization. Among the tested derivatives, a specific acrylic acid compound (4b) exhibited potent cytotoxic effects against the MDA-MB-231 cell line, even surpassing CA-4 in efficacy. [] This compound also demonstrated significant inhibition of β-tubulin polymerization and induced cell cycle arrest at the G2/M phase. []

Q5: What spectroscopic techniques are commonly used to characterize 4-Chlorophenyl acrylate and its polymers?

A5: Various spectroscopic methods are employed to characterize 4-Chlorophenyl acrylate and its polymers. Infrared (IR) spectroscopy helps identify functional groups, such as the carbonyl group in the ester and the aromatic ring vibrations. [, ] Nuclear magnetic resonance (NMR) spectroscopy, both 1H and 13C, provides detailed structural information, including the determination of copolymer composition by analyzing peak ratios. [, , ] Ultraviolet-visible (UV-Vis) spectroscopy can be utilized to quantify CPA content in copolymers based on its specific absorbance characteristics. []

Q6: What are the reactivity ratios of 4-Chlorophenyl acrylate with other monomers?

A6: Reactivity ratios provide insights into the copolymerization behavior of monomers. For 4-Chlorophenyl acrylate (CPA) with methyl acrylate (MA), the reactivity ratios were determined as r1 (CPA) = 0.64 and r2 (MA) = 0.13 using the Kelen-Tudos method. [] These values indicate that CPA has a slight tendency to homopolymerize compared to MA, while MA prefers to react with CPA. [] Similarly, for CPA and glycidyl methacrylate (GMA), the reactivity ratios were found to be r1 (CPA) = 0.03 ± 0.04 and r2 (GMA) = 2.27 ± 0.55. [] These values suggest that GMA has a much higher tendency to homopolymerize compared to CPA. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.